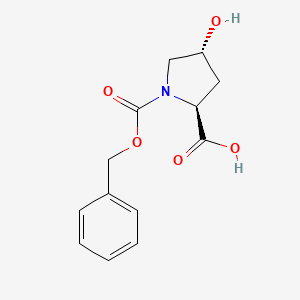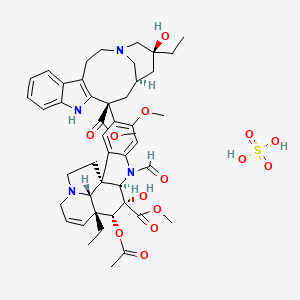
Z-Hyp-OH
Overview
Description
Z-Hyp-OH is a derivative of proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the proline ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Z-Hyp-OH, also known as (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline or BENZYLOXYCARBONYL-L-4-HYDROXYPROLINE, is a compound used in peptide synthesis It’s known that hydroxyproline, a related compound, plays a significant role in collagen structure and stability .
Mode of Action
It’s known that hydroxyproline, a related compound, contributes to the triple-helix structure of collagen by forming hydrogen bonds . This suggests that this compound might interact with its targets in a similar manner, contributing to the stability and function of proteins.
Biochemical Pathways
This compound is involved in the synthesis of peptides . In the case of hydroxyproline, it’s synthesized from proline via the action of the enzyme prolyl hydroxylase, a process that requires vitamin C . The hydroxyproline then becomes a crucial component of collagen, contributing to its unique triple-helix structure . It’s plausible that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that hydroxyproline, a related compound, is well-absorbed in the gut and is largely excreted in the urine
Result of Action
Given its role in peptide synthesis , it’s likely that this compound contributes to the formation and function of proteins. In the case of hydroxyproline, it’s crucial for the stability of the collagen triple helix, which in turn is essential for the structure and function of various tissues .
Action Environment
The action of this compound might be influenced by various environmental factors. For instance, the synthesis of hydroxyproline from proline requires vitamin C , suggesting that the availability of this nutrient might influence the action of this compound. Additionally, factors such as pH and temperature might affect the stability and efficacy of this compound, as they do for many other biochemical reactions.
Biochemical Analysis
Biochemical Properties
The role of (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline in biochemical reactions is closely related to its parent compound, hydroxyproline. Hydroxyproline is formed from the post-translational hydroxylation of proteins, primarily collagen . This process involves enzymes such as proline hydroxylase . The hydroxylation increases the stability of the collagen triple helix .
Cellular Effects
The effects of (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline on cells are not fully understood. Hydroxyproline, from which this compound is derived, plays a significant role in cell function. It is involved in cell signaling in animal cells, contributing to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes .
Molecular Mechanism
It is known that hydroxyproline residues in certain proteins play an important role in regulating their phosphorylation and catalytic activation .
Temporal Effects in Laboratory Settings
It is known that the effects of hydroxyproline-containing peptides can vary over time .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline in animal models. Studies on hydroxyproline have shown that it can have various effects in animals, depending on the dosage .
Metabolic Pathways
The metabolic pathways of (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline are not fully understood. It is known that hydroxyproline, from which this compound is derived, is involved in several metabolic pathways. For example, most of the collagen-derived trans-4-hydroxy-l-proline in animals is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .
Transport and Distribution
It is known that hydroxyproline, from which this compound is derived, is distributed throughout the body, with the majority stored in bone and teeth .
Subcellular Localization
It is known that hydroxyproline, from which this compound is derived, is a component of collagen, a major structural protein found in the extracellular matrix of various tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Hyp-OH typically involves the protection of the amino group of proline followed by selective hydroxylation at the fourth position. One common method includes:
Protection of the amino group: The amino group of proline is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting proline with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Hydroxylation: The protected proline is then subjected to hydroxylation at the fourth position using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Z-Hyp-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Palladium on carbon (Pd/C), hydrogen gas.
Major Products
Oxidation: (4r)-1-[(Benzyloxy)carbonyl]-4-oxo-l-proline.
Reduction: this compound.
Substitution: 4-hydroxy-l-proline.
Scientific Research Applications
Z-Hyp-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of proline-rich peptides with antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methylsulfonyl group instead of a hydroxyl group.
(2S,4R)-1-((benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid: Similar structure but with a tert-butyldimethylsilyl group instead of a hydroxyl group.
Uniqueness
Z-Hyp-OH is unique due to the presence of both a benzyloxycarbonyl group and a hydroxyl group, which allows for selective reactions and interactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13504-85-3 | |
| Record name | 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13504-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonate](/img/structure/B7803027.png)

![(E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide](/img/structure/B7803037.png)


![[(2R)-1-methoxy-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7803054.png)





![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)


